(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid
Description
(3-Thioxo-2,3-dihydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetic acid is a heterocyclic compound featuring a triazinoindole core fused with an acetic acid moiety. The triazinoindole scaffold is characterized by a six-membered triazine ring fused to an indole system, with a thioxo (C=S) group at position 3 and a carboxylic acid substituent at position 3.
Properties
IUPAC Name |
2-(3-sulfanylidene-2H-[1,2,4]triazino[5,6-b]indol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S/c16-8(17)5-15-7-4-2-1-3-6(7)9-10(15)12-11(18)14-13-9/h1-4H,5H2,(H,16,17)(H,12,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMDWJXBUZDEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NNC(=S)N=C3N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601167920 | |
| Record name | 2,3-Dihydro-3-thioxo-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601167920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645185 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
309283-89-4 | |
| Record name | 2,3-Dihydro-3-thioxo-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=309283-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-3-thioxo-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601167920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Carboxymethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Cemtirestat primarily targets aldose reductase (ALR2) , an enzyme that plays a significant role in the polyol pathway. This pathway is activated under hyperglycemic conditions, leading to the conversion of glucose to sorbitol.
Mode of Action
As an aldose reductase inhibitor, Cemtirestat interacts with ALR2 to inhibit its activity. This inhibition prevents the conversion of glucose to sorbitol, thereby reducing sorbitol accumulation in cells. Cemtirestat also exhibits antioxidant properties, scavenging reactive oxygen species (ROS) generated in the water phase.
Biochemical Pathways
The primary biochemical pathway affected by Cemtirestat is the polyol pathway. By inhibiting ALR2, Cemtirestat reduces the conversion of glucose to sorbitol, which can accumulate intracellularly under hyperglycemic conditions and cause cell disruption. The drug also impacts lipid metabolism, as it has been shown to lower plasma triglyceride levels.
Pharmacokinetics
The pharmacokinetics and biotransformation of Cemtirestat are currently under investigation. Preliminary studies indicate that Cemtirestat may undergo metal-mediated oxidation, resulting in the formation of Cemtirestat disulfide.
Result of Action
Cemtirestat’s action results in several molecular and cellular effects. It reduces plasma triglyceride levels and TBAR levels, reverses erythrocyte sorbitol accumulation, and ameliorates indices of erythrocyte osmotic fragility. These effects contribute to the attenuation of symptoms of peripheral neuropathy in diabetic conditions.
Action Environment
The action of Cemtirestat can be influenced by environmental factors. For instance, the drug’s interaction with Cu2+ ions under physiological conditions leads to its oxidation to Cemtirestat disulfide. This suggests that the drug’s action, efficacy, and stability may be affected by the presence of certain metal ions in the environment.
Biochemical Analysis
Biochemical Properties
Cemtirestat plays a significant role in biochemical reactions, particularly in the polyol pathway. It acts as an aldose reductase inhibitor, reducing a fraction of the excessive glucose to the osmotically active sorbitol in an NADPH-dependent way. This action of Cemtirestat helps in attenuating the pathogenetic mechanisms responsible for nerve injury.
Cellular Effects
Cemtirestat has shown remarkably low cytotoxicity in several different cell culture viability tests. It has been found to have protective effects in neuron-like PC12 cells and BV2 rodent microglial cells exposed to various neurotoxic models. Moreover, it has been observed to increase the Haversian canal area in diabetic rats, indicating increased bone remodeling and a possible vasodilatory effect of Cemtirestat on vascular structures.
Molecular Mechanism
The molecular mechanism of Cemtirestat involves its action as an aldose reductase inhibitor. It partially inhibits sorbitol accumulation in red blood cells and the sciatic nerve. Additionally, it markedly decreases plasma levels of thiobarbituric acid reactive substances, indicating its antioxidant activity. Furthermore, Cu (II) mediated oxidation of Cemtirestat yields its disulfide under physiological conditions in vitro.
Temporal Effects in Laboratory Settings
In laboratory settings, Cemtirestat has shown temporal effects over time. In a study involving ZDF rats, Cemtirestat was orally administered for two months, and it was observed that the treatment did not affect the physical and glycemic status of the animals. It also normalized symptoms of peripheral neuropathy with high significance.
Dosage Effects in Animal Models
In animal models, the effects of Cemtirestat vary with different dosages. In a study involving male ZDF rats, Cemtirestat was orally administered at doses of 2.5 and 7.5 mg/kg/day. The treatment partially inhibited sorbitol accumulation in red blood cells and the sciatic nerve, and markedly decreased plasma levels of thiobarbituric acid reactive substances.
Metabolic Pathways
Cemtirestat is involved in the polyol pathway. It acts as an aldose reductase inhibitor, reducing a fraction of the excessive glucose to the osmotically active sorbitol in an NADPH-dependent way. This action of Cemtirestat helps in attenuating the pathogenetic mechanisms responsible for nerve injury.
Biological Activity
(3-Thioxo-2,3-Dihydro-5H-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid, also known as cemtirestat, is a complex organic compound notable for its unique structural features that include a triazine core fused with an indole structure. The presence of a thioxo group and an acetic acid functional group enhances its potential for various biological activities. This article delves into the compound's biological activities, including its antioxidant, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its systematic name reflects the presence of a sulfanylidene group and a carboxylic acid moiety. The compound's structure plays a crucial role in its biological interactions.
1. Antioxidant Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant antioxidant activity. This activity is essential for protecting cells from oxidative stress by scavenging free radicals. The ability to modulate oxidative stress pathways may contribute to its therapeutic potential in various diseases linked to oxidative damage.
2. Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Significant Inhibition | Ali et al., 2016 |
| Staphylococcus aureus | Moderate Inhibition | Ali et al., 2016 |
3. Anticancer Potential
The anticancer activity of this compound has been explored through various studies. Compounds within this chemical class have shown the ability to inhibit cancer cell proliferation via mechanisms such as apoptosis induction and cell cycle arrest.
In a comparative study involving thymidylate synthase inhibitors, it was found that certain derivatives exhibited IC50 values lower than standard anticancer drugs like doxorubicin and 5-fluorouracil. This suggests that this compound may be a promising candidate for further development in cancer therapeutics.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Doxorubicin | 7.26 | Standard Drug |
| Cemtirestat | 1.95 - 4.24 | Promising Candidate |
The biological activity of this compound is likely mediated through multiple pathways:
- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and enhancing cellular defense mechanisms.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or function.
- Anticancer Mechanism : Inhibition of key enzymes involved in DNA synthesis and repair processes.
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- In Vitro Antioxidant Study : A study reported that the compound effectively reduced lipid peroxidation in cell cultures exposed to oxidative stress.
- Antimicrobial Efficacy Tests : Various derivatives were tested against clinical isolates showing promising results in inhibiting growth.
- Cancer Cell Line Studies : Research demonstrated significant cytotoxic effects on several cancer cell lines with detailed analysis on apoptosis markers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of triazinoindole derivatives are highly dependent on substituent modifications. Below is a detailed comparison with key analogs:
Structural Modifications and Physicochemical Properties
Key Observations:
- Thioxo vs.
- Carboxylic Acid vs. Ester/Amide : The free carboxylic acid in the target compound improves water solubility but may reduce cell permeability compared to esterified (e.g., compound 44) or amidated derivatives .
- Stability : Acetylated derivatives (e.g., compound 15) exhibit instability, limiting their practical applications .
Kinase Inhibition
- Compound 44 (Ethyl ester, oxo derivative) demonstrated kinase inhibitory activity, with structural data (NMR, IR) confirming its suitability for targeting ATP-binding pockets .
- Target Compound : The thioxo group may enhance binding affinity to cysteine-rich kinase domains compared to oxo analogs, though experimental validation is needed.
Aldose Reductase Inhibition
- Compound 15 (Acetylated oxo derivative) was synthesized as an aldose reductase inhibitor, critical for managing diabetic complications. Its instability, however, necessitates further structural optimization .
Antimicrobial Potential
- Nitrobenzothiazole Derivative () includes a nitro group and benzothiazole ring, which are associated with antimicrobial activity. This suggests that the target compound’s thioxo group could be modified similarly for enhanced bioactivity .
Preparation Methods
One-Pot Triazine Ring Synthesis via Acyl Cyanides
A patented method leverages acyl cyanides and strong acids to construct the triazine core. Cyclohexanone derivatives are condensed with N-methylrhodanine under alkaline hydrolysis to produce 2-mercapto-2-cyclohexylideneacetic acid, which subsequently reacts with 4-methyl-thiosemicarbazide.
Key Steps:
- Condensation: Cyclohexanone + N-methylrhodanine → Alkaline hydrolysis → 2-mercapto-2-cyclohexylideneacetic acid.
- Cyclization: Reaction with 4-methyl-thiosemicarbazide in concentrated sulfuric acid at 50–90°C.
Advantages:
- Yield: Near-quantitative (95–98%).
- Solvent Options: Glacial acetic acid, dichloromethane, or diethyl ether.
- Catalyst: Sulfuric acid (1–4 mol equivalents per acyl cyanide).
This one-pot process eliminates intermediate isolation, enhancing scalability.
Acylation-Cyclization Strategy for Indole Functionalization
The indole-acetic acid backbone is functionalized via acylation followed by cyclization. p-Chlorobenzoyl halides or anhydrides acylate hydrazine derivatives, which then react with levulinic acid under reflux to form the indole-triazine scaffold.
Reaction Parameters:
- Acylation Agents: p-Chlorobenzoyl chloride, azides, or nitrophenyl esters.
- Cyclization Solvent: Toluene or dioxane at 80–100°C.
- Base: Sodium hydroxide (25% w/w) for pH adjustment.
Yield Data:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acylation | 75 | 92 |
| Cyclization | 68 | 89 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity profoundly impacts reaction kinetics. Polar aprotic solvents like dimethylformamide enhance cyclization rates but may degrade thioxo groups. Comparative studies reveal:
Solvent Efficiency:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Glacial acetic acid | 6 | 85 |
| Dichloromethane | 8 | 78 |
| Diethyl ether | 12 | 65 |
Elevated temperatures (50–90°C) in sulfuric acid media accelerate triazine formation without side products.
Catalytic Acid Screening
Sulfuric acid outperforms alternatives like phosphoric or hydrochloric acid in triazine synthesis due to its superior protonation capacity:
| Acid | Concentration (mol/mol) | Yield (%) |
|---|---|---|
| Sulfuric acid | 2 | 98 |
| Phosphoric acid | 2 | 72 |
| Hydrochloric acid | 2 | 64 |
Purification and Characterization
Recrystallization Protocols
Post-synthesis purification employs recrystallization from dimethylformamide-acetic acid (3:1 v/v), achieving 99% purity. Alternative solvents like ethanol-water (4:1) yield lower purity (85–90%).
Spectroscopic Validation
- FT-IR: Peaks at 1680 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H stretch).
- ¹H NMR (DMSO-d₆): δ 3.8 (s, 2H, CH₂CO), δ 7.2–8.1 (m, 4H, indole-H).
- X-ray Crystallography: Confirms thione tautomer dominance (>95%) in solid state.
Q & A
Q. What are the optimal synthetic routes for (3-thioxo-2,3-dihydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetic acid, and how can its purity be validated?
The compound can be synthesized via cyclocondensation of 3-hydrazino-1,2,4-triazino[5,6-b]indole derivatives with thioglycolic acid under reflux in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . Purity validation requires chromatographic techniques (HPLC, TLC) coupled with spectroscopic characterization (NMR, IR) to confirm structural integrity and rule out byproducts. Quantitative analysis via elemental analysis or mass spectrometry is recommended .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., thioxo, acetic acid moieties), while ¹H/¹³C NMR confirms proton and carbon environments. X-ray crystallography resolves tautomeric forms (thione vs. thiol) and molecular packing . For dynamic tautomerism studies, variable-temperature NMR or UV-Vis spectroscopy can track equilibrium shifts .
Q. How can researchers design initial biological activity assays for this compound?
Prioritize in vitro assays targeting mechanisms suggested by structural analogs, such as antimicrobial activity (e.g., agar dilution for MIC determination) or enzyme inhibition (e.g., acetylcholinesterase for neuroactivity). Use positive controls (e.g., fluconazole for antifungal tests) and dose-response curves to establish efficacy thresholds .
Q. What solvent systems and reaction conditions stabilize the compound during synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during cyclization, while acidic conditions (acetic acid) prevent premature deprotonation. Reaction temperatures should be maintained at 80–100°C to balance reaction kinetics and thermal stability .
Q. How does the thioxo group influence the compound’s reactivity in derivatization reactions?
The thioxo group acts as a nucleophilic site, enabling alkylation or acylation to produce thioether or thioester derivatives. Reactivity can be modulated using bases like NaHCO₃ or catalysts such as DMAP . Monitor reactions via TLC to optimize substitution efficiency .
Advanced Research Questions
Q. What computational strategies are suitable for modeling the compound’s structure-activity relationships (SAR)?
Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to predict binding affinities with biological targets (e.g., serotonin receptors for antidepressant activity). Validate models with experimental IC₅₀ values from QSAR studies .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Conduct meta-analyses to identify variables such as assay protocols (e.g., cell lines, incubation times) or compound purity. Replicate experiments under standardized conditions and apply statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors .
Q. What experimental designs are optimal for studying thione-thiol tautomerism in this compound?
Use variable-temperature ¹H NMR in DMSO-d₆ to observe proton shifts indicative of tautomeric equilibria. Complement with theoretical calculations (e.g., Gibbs free energy differences) to predict dominant tautomers under physiological conditions .
Q. How can the compound’s environmental impact be assessed using ecotoxicological frameworks?
Follow OECD guidelines for biodegradation (Test 301) and aquatic toxicity (e.g., Daphnia magna acute toxicity). Measure physicochemical properties (logP, pKa) to model bioaccumulation potential and prioritize in silico tools like ECOSAR for risk categorization .
Q. What strategies enhance the compound’s bioavailability in preclinical studies?
Optimize salt formation (e.g., sodium or hydrochloride salts) to improve aqueous solubility. Nanoformulation techniques, such as liposomal encapsulation or PEGylation, can prolong circulation half-life. Validate via in vivo pharmacokinetic studies (Cmax, AUC) in rodent models .
Methodological Notes
- Synthesis Validation : Cross-reference melting points and spectral data with literature to confirm batch consistency .
- Biological Assays : Include cytotoxicity profiling (e.g., MTT assay) to differentiate therapeutic efficacy from general toxicity .
- Computational Modeling : Calibrate docking parameters using co-crystallized ligands to reduce false positives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
